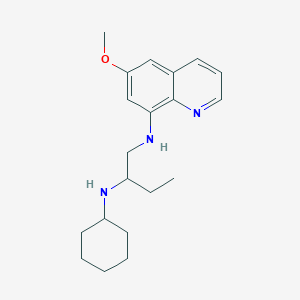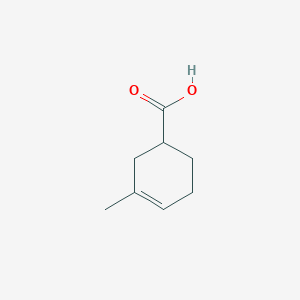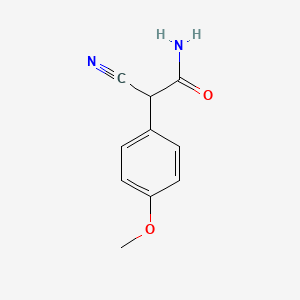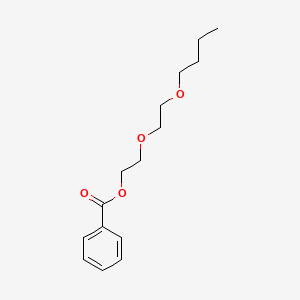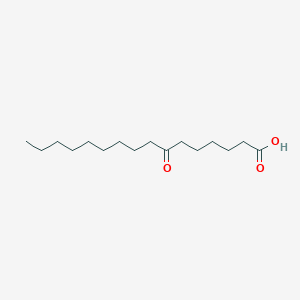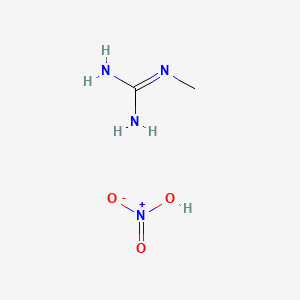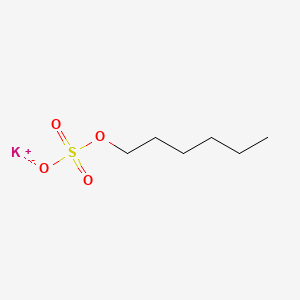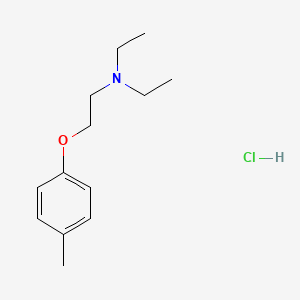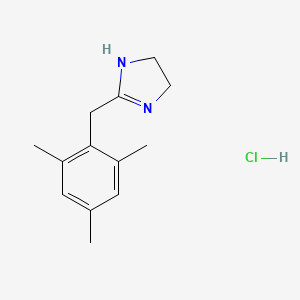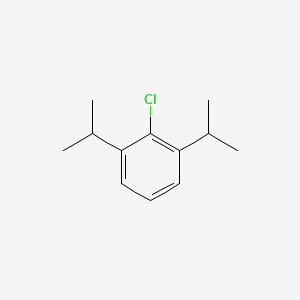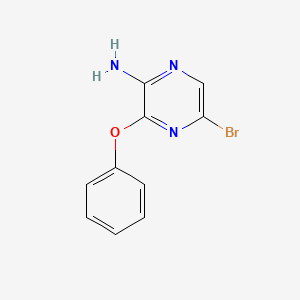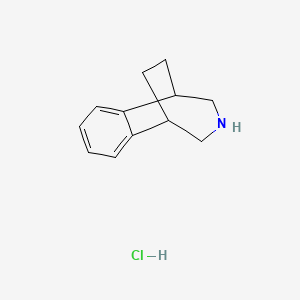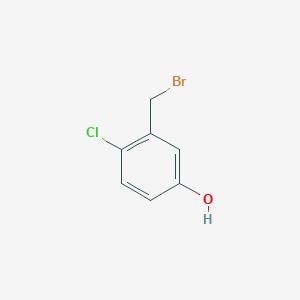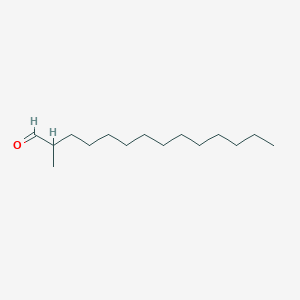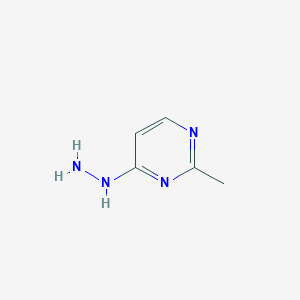
4-Hydrazinyl-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-2-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 2-Methylpyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds through nucleophilic substitution, where the hydrazine group replaces a hydrogen atom on the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Hydrazinyl-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a wide range of substituted pyrimidines.
科学研究应用
4-Hydrazinyl-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
相似化合物的比较
Similar Compounds
- 2-Hydrazinyl-4-methylpyrimidine
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 2,4-Dihydrazinylpyrimidine
Uniqueness
4-Hydrazinyl-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities .
属性
CAS 编号 |
54759-99-8 |
|---|---|
分子式 |
C5H8N4 |
分子量 |
124.14 g/mol |
IUPAC 名称 |
(2-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4/c1-4-7-3-2-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |
InChI 键 |
KNVSBPFSYSUJOT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)NN |
规范 SMILES |
CC1=NC=CC(=N1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


